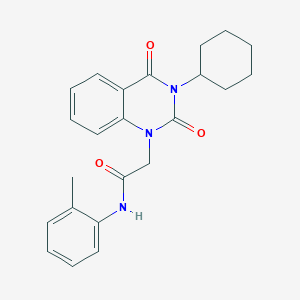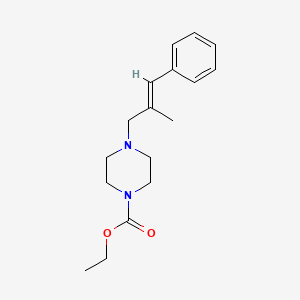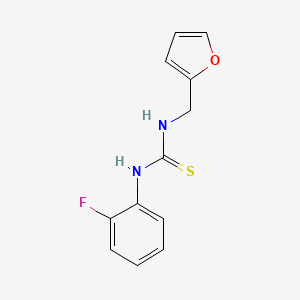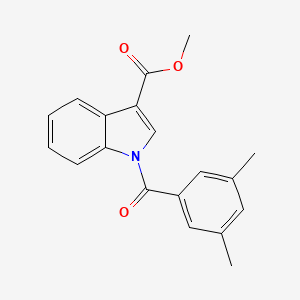
N-(3,5-dimethoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)butanamide is a synthetic compound that was first synthesized in 1974 by Alexander Shulgin. This compound is a derivative of the phenethylamine 2C-B and contains a N-benzyl-2-methoxybenzamide moiety. N-(3,5-dimethoxyphenyl)butanamide has gained significant attention due to its unique chemical properties, including high affinity for serotonin receptors and potent hallucinogenic effects.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethoxyphenyl)butanamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. This receptor is involved in the regulation of various physiological and psychological processes, including mood, cognition, and perception. N-(3,5-dimethoxyphenyl)butanamide has been shown to induce hallucinogenic effects, including altered perception, enhanced mood, and changes in thought processes.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)butanamide has been shown to have several biochemical and physiological effects, including increased serotonin release and activation of the 5-HT2A receptor. This compound has been shown to induce hallucinogenic effects, including altered perception, enhanced mood, and changes in thought processes. N-(3,5-dimethoxyphenyl)butanamide has also been shown to have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethoxyphenyl)butanamide has several advantages for lab experiments, including its high affinity for serotonin receptors and potent hallucinogenic effects. This compound can be used as a tool compound to study the structure-activity relationship of phenethylamines and their interactions with serotonin receptors. However, the use of N-(3,5-dimethoxyphenyl)butanamide in lab experiments is limited due to its potential hallucinogenic effects and its potential for abuse.
Direcciones Futuras
There are several future directions for the study of N-(3,5-dimethoxyphenyl)butanamide, including the development of new derivatives with improved pharmacological properties and reduced hallucinogenic effects. This compound has potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. Further research is needed to fully understand the mechanism of action of N-(3,5-dimethoxyphenyl)butanamide and its potential applications in various fields.
Conclusion:
In conclusion, N-(3,5-dimethoxyphenyl)butanamide is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound has high affinity for serotonin receptors and potent hallucinogenic effects. N-(3,5-dimethoxyphenyl)butanamide has potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. Further research is needed to fully understand the mechanism of action of N-(3,5-dimethoxyphenyl)butanamide and its potential applications in various fields.
Métodos De Síntesis
The synthesis of N-(3,5-dimethoxyphenyl)butanamide involves several steps, including the conversion of 2,5-dimethoxybenzaldehyde to 2,5-dimethoxyphenethylamine, followed by the reaction of 2,5-dimethoxyphenethylamine with benzyl chloride to form N-benzyl-2,5-dimethoxyphenethylamine. The final step involves the reaction of N-benzyl-2,5-dimethoxyphenethylamine with 2-methoxybenzoyl chloride to form N-(3,5-dimethoxyphenyl)butanamide.
Aplicaciones Científicas De Investigación
N-(3,5-dimethoxyphenyl)butanamide has potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound has been shown to have high affinity for serotonin receptors, particularly the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N-(3,5-dimethoxyphenyl)butanamide has been used as a tool compound to study the structure-activity relationship of phenethylamines and their interactions with serotonin receptors.
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-4-5-12(14)13-9-6-10(15-2)8-11(7-9)16-3/h6-8H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLIPAVQJGJWQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5833762.png)
![N-{3-[N-(4-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5833770.png)
![ethyl 4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5833779.png)



![dimethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5833808.png)




![1-[1-(2-fluorobenzyl)-1H-indol-3-yl]ethanone](/img/structure/B5833882.png)
